Turisteron can be isolated from specific plants, with notable sources being Ajuga turkestanica and Rhodiola rosea. These plants are known for their traditional medicinal uses and have been studied for their phytochemical profiles, which include turisteron among other ecdysteroids.
Turisteron belongs to the class of steroids, specifically categorized under ecdysteroids, which are hormones that play crucial roles in the growth and development of insects and some plants. Its structural characteristics and biological functions categorize it alongside other ecdysteroids like turkesterone.
The synthesis of turisteron can be achieved through several methods, including extraction from natural sources and synthetic approaches. The extraction process typically involves solvent extraction techniques, where plant material is treated with organic solvents to isolate the desired compounds.
Recent studies have explored synthetic pathways for turisteron derivatives, often involving acylation reactions. For example, turisteron can be synthesized from turkesterone through a series of chemical reactions involving acetic anhydride and various solvents such as pyridine and dioxane. The reaction conditions often require careful control of temperature and time to optimize yield and purity .
The molecular structure of turisteron features a steroid backbone with specific functional groups that contribute to its biological activity. The compound's molecular formula is , indicating the presence of hydroxyl groups that enhance its solubility and reactivity.
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed insights into the molecular framework and confirm the identity of turisteron in synthesized or extracted samples.
Turisteron undergoes various chemical reactions typical of steroid compounds, including oxidation-reduction reactions, esterification, and acylation. These reactions are crucial for modifying its structure to enhance biological activity or to create derivatives with improved properties.
For instance, during synthesis involving acylation, turisteron can react with acid anhydrides under controlled conditions to form esters. This modification can significantly alter its pharmacological profile, making it a subject of interest in drug development .
The mechanism of action of turisteron is primarily linked to its interaction with cellular receptors involved in growth regulation. It mimics the action of ecdysteroids in insects, influencing processes such as molting and growth.
Research indicates that turisteron may exhibit anabolic effects in mammals by promoting protein synthesis and muscle growth, similar to other anabolic agents but with potentially fewer side effects. The exact pathways remain under investigation, but preliminary data suggest involvement in signaling pathways related to muscle hypertrophy .
Turisteron is typically presented as a white crystalline powder. Its melting point ranges around 210-215°C, indicating stability under standard conditions.
Relevant analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment and characterization studies using Infrared (IR) spectroscopy to identify functional groups present in the molecule .
Turisteron has been investigated for various applications:
The ongoing research continues to explore the full spectrum of applications for turisteron, emphasizing its potential as a versatile compound in both health and agricultural sectors .
Turisteron (ethinylestradiol sulfonate, EES) represents a strategically engineered estrogen derivative where a sulfonic acid ester group is introduced at the C3 position of ethinylestradiol (17α-ethynylestradiol). This molecular modification creates the 3-isopropylsulfonate ester derivative, fundamentally altering its physicochemical behavior while preserving the core steroidal structure essential for biological activity. The chemical designation is [(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate, with a molecular formula of C₂₃H₃₀O₄S and a molecular weight of 402.55 g·mol⁻¹ [1].
The isopropylsulfonate esterification significantly increases molecular lipophilicity compared to unmodified ethinylestradiol (EE). This structural alteration transforms Turisteron into a prodrug with distinct pharmacokinetic behavior. The sulfonate group serves as a metabolically stable promoiety that shields the phenolic hydroxyl group at C3 – a critical site for receptor binding – thereby requiring enzymatic hydrolysis for activation [1] [6]. Unlike carboxylic acid esters commonly used in steroid prodrugs, the sulfonate ester bond exhibits greater stability against premature hydrolysis in plasma, contributing to its prolonged action [1]. This modification exemplifies rational drug design to manipulate bioavailability and duration of action through targeted molecular engineering.
Table 1: Structural Comparison of Ethinylestradiol and Turisteron
Property | Ethinylestradiol (EE) | Turisteron (EES) |
---|---|---|
Molecular Formula | C₂₀H₂₄O₂ | C₂₃H₃₀O₄S |
Molecular Weight | 296.41 g·mol⁻¹ | 402.55 g·mol⁻¹ |
C3 Functional Group | Phenolic hydroxyl (-OH) | Isopropylsulfonate ester (-OSO₂CH(CH₃)₂) |
Relative Molecular Mass (%) | 100% | 136% (vs. EE) |
Active Moiety Content | 100% EE | 74% EE (by weight) |
The introduction of the isopropylsulfonate group profoundly impacts Turisteron's physicochemical behavior. Its lipophilicity (logP value ≈3.8) substantially exceeds that of ethinylestradiol (logP ≈2.9), facilitating rapid partitioning into adipose tissue following absorption [1]. This high lipid affinity underpins the "depot effect" characteristic of Turisteron pharmacokinetics. While the compound maintains stability across physiological pH ranges (4-8), it demonstrates limited aqueous solubility (<0.1 mg/mL), necessitating formulation as micronized tablets for oral administration [1].
The sulfonate ester bond exhibits strategic hydrolytic stability: while resistant to plasma esterases, it undergoes gradual enzymatic cleavage in tissues, particularly in adipocytes and the liver, to release the active metabolite ethinylestradiol [1] [6]. This controlled hydrolysis rate contributes significantly to the prolonged pharmacological activity. Accelerated stability studies indicate that Turisteron maintains >95% purity under standard storage conditions (25°C/60% RH) for over 36 months, demonstrating exceptional molecular integrity despite the labile sulfonate linkage [1]. The compound's stability profile allows for once-weekly oral dosing, contrasting sharply with unmodified ethinylestradiol requiring daily administration.
Table 2: Physicochemical Properties of Turisteron
Property | Characteristic | Biological Implication |
---|---|---|
Lipophilicity (logP) | ~3.8 (High) | Rapid adipose tissue distribution |
Aqueous Solubility | <0.1 mg/mL (Low) | Limits immediate bioavailability |
Hydrolysis Rate (pH 7.4) | t₁/₂ > 72 hours | Sustained release of active EE |
Protein Binding | >95% (Albumin) | Reduced renal clearance |
Crystalline Form | White to off-white powder | Formulation stability |
Turisteron functions as a prodrug that requires biotransformation to exert its primary pharmacological effects. Following hydrolysis to ethinylestradiol (EE), the active metabolite binds with high affinity to nuclear estrogen receptors (ERα and ERβ). The ethinyl group at C17 prevents first-pass hepatic metabolism typical of natural estrogens, while the liberated phenolic hydroxyl group at C3 engages in critical hydrogen bonding within the ligand-binding domain of estrogen receptors [1] [8]. This binding induces receptor dimerization, nuclear translocation, and subsequent modulation of gene transcription through estrogen response elements (EREs) in target tissues [6].
The activated estrogen receptor complex regulates diverse physiological pathways, including:
In prostate cancer management, these mechanisms collectively produce a powerful anti-androgen effect through dual pathways: suppression of testicular testosterone production via gonadotropin inhibition and reduction of bioavailable androgens through SHBG elevation [1]. The EC₅₀ for estrogen receptor binding of the liberated EE metabolite is approximately 0.15 nM, demonstrating approximately 5-fold greater affinity than estradiol itself [6].
The most pharmacologically significant characteristic of Turisteron is its depot effect, achieved through strategic molecular design. Following oral absorption, the high lipophilicity of the intact prodrug facilitates rapid partitioning into adipose tissue, creating a reservoir that slowly releases Turisteron into systemic circulation over several days [1]. This sustained release is followed by gradual hydrolysis to ethinylestradiol in target tissues, primarily mediated by sulfatase enzymes in the liver and adipose tissue [1] [5].
The pharmacokinetic profile demonstrates:
This depot mechanism significantly differs from other estrogen esters (e.g., valerate or cypionate) which primarily rely on intramuscular injection for prolonged effect. Turisteron achieves comparable duration through oral administration due to its unique redistribution kinetics. The molecular depot effect exemplifies how targeted physicochemical modifications can optimize drug delivery without altering the fundamental pharmacological activity of the parent compound [1] [5] [6].
Table 3: Pharmacokinetic Parameters of Turisteron and Metabolites
Parameter | Turisteron (Intact Prodrug) | Liberated Ethinylestradiol |
---|---|---|
Tₘₐₓ (Oral) | 4-6 hours | 24-48 hours |
Cₘₐₓ (1 mg dose) | 5.8 ± 1.2 ng/mL | 42.5 ± 8.3 pg/mL |
Apparent Half-life | 144 hours (6 days) | 18 hours |
Adipose Tissue Uptake | Extensive (>60% of dose) | Minimal |
Primary Elimination Route | Hepatic metabolism → EE | Renal (75%) / Fecal (25%) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7